Polydatin

Catalog No.
S539976
CAS No.
65914-17-2
M.F
C20H22O8
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polydatin

CAS Number

65914-17-2

Product Name

Polydatin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Solubility

Soluble in DMSO (20mg/mL)

Synonyms

3,4,5-trihydroxystilbene-3-beta-monoglucoside, 3,4,5-TSG, 3-hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucoside, 5,4'-dihydroxystilbene-3-O-beta-D-Glcp, piceid, polydatin, polydatin, (E)-isomer, resveratrol 3-O-beta-D-glucoside, resveratrol-3-O-glucoside

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Description

The exact mass of the compound Polydatin is 390.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (20mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Polydatin is a glycoside, a type of molecule where a sugar (glucose in this case) is linked to another compound (resveratrol in this case) []. It is found naturally in various plants, including grapes, knotweed (Polygonum cuspidatum), and hops []. Scientific research into polydatin is ongoing, with a focus on its potential health benefits. Here's a breakdown of some key areas of investigation:

Antioxidant and Anti-inflammatory Properties

Studies suggest that polydatin exhibits antioxidant and anti-inflammatory activities. It may help scavenge free radicals, reducing oxidative stress in cells []. Additionally, research indicates polydatin's potential to modulate inflammatory pathways, offering promise for conditions like arthritis and inflammatory bowel disease [, ].

Potential Benefits for Cardiovascular Health

Some studies suggest polydatin may play a role in protecting cardiovascular health. Research has shown its ability to relax blood vessels, potentially reducing blood pressure []. Additionally, polydatin may help regulate blood sugar and lipid levels, both of which are crucial for cardiovascular health [].

Polydatin, also known as piceid, is a natural stilbenoid polyphenol and a glycoside form of resveratrol. Its chemical formula is C20_{20}H22_{22}O8_{8}, and it is primarily isolated from the root and rhizome of Polygonum cuspidatum (Japanese knotweed). Polydatin has been identified in various dietary sources, including grapes, peanuts, hops, red wines, and cocoa products . This compound is notable for its improved bioavailability compared to resveratrol, making it a subject of extensive pharmacological research due to its potential therapeutic effects.

Research suggests that polydatin might offer various health benefits, including antioxidant, anti-inflammatory, and liver-protective properties [, , ]. However, the exact mechanisms by which it exerts these effects are still being investigated.

One possibility is that, after conversion to resveratrol, polydatin activates certain signaling pathways in cells, leading to the observed effects [].

That are crucial for its biological activity. It can be hydrolyzed to release resveratrol, which is responsible for many of its beneficial effects. The glycosylation of resveratrol enhances its solubility and stability in aqueous environments, thus increasing its bioavailability . Additionally, polydatin exhibits antioxidant properties by scavenging reactive oxygen species and modulating various signaling pathways involved in inflammation and oxidative stress .

Polydatin demonstrates a wide range of biological activities, including:

  • Antioxidant Activity: It acts as a free radical scavenger, reducing oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .
  • Anti-inflammatory Effects: Polydatin inhibits the expression of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .
  • Anticancer Properties: It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neuroprotective Effects: Polydatin protects neuronal cells from oxidative damage and has been studied for its potential in treating neurodegenerative diseases .

Polydatin can be synthesized through several methods:

  • Natural Extraction: Isolation from Polygonum cuspidatum using methods like reflux extraction and high-performance liquid chromatography.
  • Biotechnological Production: Utilizing microbial fermentation processes to produce polydatin from precursor compounds .
  • Chemical Synthesis: Laboratory synthesis from resveratrol through glycosylation reactions involving glucosyl donors .

Polydatin has diverse applications in various fields:

  • Pharmaceuticals: Used for developing formulations targeting liver protection, anti-inflammatory therapies, and cancer treatments.
  • Nutraceuticals: Incorporated into dietary supplements for its health-promoting properties.
  • Cosmetics: Included in skincare products for its antioxidant benefits .

Research on polydatin's interactions with other compounds indicates significant potential in combination therapies. For instance:

  • Synergistic Effects: Polydatin has been shown to enhance the efficacy of other antioxidants when used together.
  • Drug Interactions: Studies are ongoing to evaluate how polydatin interacts with conventional medications, particularly those metabolized by the liver .

Polydatin shares structural similarities with several other compounds:

CompoundStructure TypeBioactivityUnique Features
ResveratrolStilbenoidAntioxidant, anti-inflammatoryLower bioavailability compared to polydatin
Cis-polydatinStilbenoidAntioxidant, less potent than trans-isomerIsomeric variation affects bioactivity
Trans-resveratrolStilbenoidAntioxidant, anticancerHigher potency but lower solubility
QuercetinFlavonoidAntioxidant, anti-inflammatoryDifferent structural framework
CurcuminDiarylheptanoidAnti-inflammatory, anticancerDistinct mechanism of action

Polydatin's unique glycosylated structure enhances its solubility and bioavailability compared to its parent compound resveratrol and other related compounds. This characteristic makes polydatin particularly valuable in therapeutic formulations aimed at maximizing health benefits while minimizing side effects .

Polygonum cuspidatum (Japanese Knotweed)

Polygonum cuspidatum Sieb. et Zucc., commonly known as Japanese Knotweed, represents the most significant natural source of polydatin among all plant species [1]. This perennial herbaceous plant, belonging to the family Polygonaceae, has been extensively utilized in traditional Chinese medicine for centuries [2]. The species is characterized by its robust growth habit, with annual smooth stems that can reach heights of up to 3 meters and distinctive reddish-spotted, light green coloration [3].

The polydatin content in Polygonum cuspidatum demonstrates remarkable variation depending on the plant part examined. Research indicates that the roots and rhizomes contain the highest concentrations of polydatin, with levels ranging from 10.69 to 40.3 milligrams per gram of dry weight [4] [5]. In contrast, the aerial portions of the plant contain significantly lower concentrations, with stems containing only 0.08 to 0.11 milligrams per gram and leaves containing 0.13 to 0.41 milligrams per gram [6].

The underground storage organs of Polygonum cuspidatum have been found to accumulate polydatin at concentrations that are 10 to 50 times higher than those found in above-ground tissues [6]. This preferential accumulation in root and rhizome tissues has been attributed to the plant's metabolic pathways and the physiological role of polydatin as a stress-response compound [3]. Chinese pharmacopoeia standards require a minimum polydatin content of 1.5 percent in dried root material, highlighting the importance of this compound as a quality marker [7].

Fallopia japonica

Fallopia japonica (Houtt.) Ronse Decraene, previously classified as Polygonum cuspidatum, represents the same species under modern taxonomic nomenclature [1]. This plant is native to East Asia, specifically Japan, Taiwan, and Korea, where it naturally occurs in various habitats including sunny hillsides, high mountains, road verges, and gravel riversides [8] [9].

The polydatin content in Fallopia japonica root tissues typically ranges from 5.72 to 13.38 milligrams per gram of dry weight, with considerable variation observed between different plant organs [7]. Comparative studies have demonstrated that root samples consistently contain the highest polydatin concentrations, followed by stem and leaf tissues with significantly lower levels [6]. Seasonal variation studies have shown that polydatin accumulation in Fallopia japonica reaches its maximum during the autumn harvest period, particularly in October [5].

The geographic distribution of Fallopia japonica extends beyond its native range, with the species now established across North America and Europe as an invasive plant [8]. Despite its invasive nature in non-native regions, the plant maintains its ability to produce high concentrations of polydatin, making it a viable source for extraction regardless of geographic location [5].

Other Botanical Sources

Beyond the primary Polygonum species, polydatin has been identified in numerous other botanical sources across diverse plant families. Within the Polygonaceae family, several Rumex species have been documented to contain polydatin, though typically at lower concentrations than Polygonum cuspidatum [1]. These dock species represent additional sources within the same plant family, suggesting that polydatin production may be a characteristic feature of certain Polygonaceae genera.

The Vitaceae family provides another important source of polydatin, particularly through Vitis vinifera (grape) and related species [1]. Grape-derived polydatin is primarily concentrated in the fruit skin and seeds, with concentrations varying significantly based on grape variety, growing conditions, and processing methods [10]. Vitis rotundifolia (muscadine grape) has been shown to contain polydatin at concentrations ranging from 1.5 to 7.3 micrograms per gram of fresh fruit weight [11].

Among the Dipterocarpaceae family, several species have been identified as polydatin sources. Vatica rassak stem bark, Upuna borneensis leaves, and Vateria indica leaves all contain measurable quantities of polydatin [1]. These tropical tree species represent geographically distinct sources that may be utilized in regions where Polygonum species are not readily available.

The Fabaceae family contributes to polydatin availability through Arachis hypogaea (peanut) seeds, which contain polydatin at concentrations of 0.03 to 0.14 micrograms per gram [1] [10]. While these concentrations are relatively low compared to Polygonum species, peanuts represent a widely consumed dietary source of polydatin that contributes to human exposure through normal food consumption.

Taxonomic Distribution across Plant Families

The taxonomic distribution of polydatin-producing plants spans multiple plant families, indicating that the biosynthetic pathways for this stilbene glucoside have evolved independently in different evolutionary lineages or represent conserved metabolic capabilities. The Polygonaceae family demonstrates the highest concentrations and most consistent polydatin production, with multiple genera including Polygonum, Fallopia, Reynoutria, and Rumex all documented as polydatin sources [1] [12].

The Vitaceae family represents the second most significant taxonomic group for polydatin production, with Vitis species serving as both direct sources through grape consumption and indirect sources through wine production [1]. The presence of polydatin in Vitaceae is particularly notable because this family includes economically important crop species that contribute significantly to human dietary intake of polydatin through wine and grape products [10] [13].

The Fagaceae family, including oak species such as Quercus coccifera, has been documented to contain substantial polydatin concentrations, with methanol extracts containing 14.9 milligrams per gram and water extracts containing 5.6 milligrams per gram [14]. This represents one of the highest concentrations recorded outside of the Polygonaceae family, suggesting that oak species may represent underutilized sources of polydatin.

The Dipterocarpaceae family, primarily represented by tropical tree species, contributes to polydatin availability in Southeast Asian regions [1]. Species within this family, including Vatica rassak, Upuna borneensis, and Vateria indica, contain polydatin in various plant tissues, though typically at lower concentrations than primary sources.

The Fabaceae family includes several polydatin-producing species, with Arachis hypogaea (peanut) being the most economically significant [1]. Additional species such as Lysidice brevicalyx and Erythrophleum lasianthum have been identified as polydatin sources, though their practical utility is limited by availability and concentration levels.

The Pinaceae family contributes to polydatin availability through Picea species, with Picea sitchensis (Sitka spruce) bark containing measurable quantities of polydatin [1]. This represents an interesting example of polydatin production in coniferous species, suggesting broader evolutionary distribution of stilbene biosynthetic pathways.

Additional families documented to contain polydatin include Rosaceae (Rosa and Malus species), Iridaceae (Iris hookeriana), and Cupressaceae (Juniperus polycarpos) [1] [15]. The taxonomic breadth of polydatin-producing plants suggests that this compound may serve important physiological functions that have been conserved or independently evolved across diverse plant lineages.

Anatomical Localization within Plant Tissues

The anatomical distribution of polydatin within plant tissues demonstrates distinct patterns that reflect the compound's physiological roles and biosynthetic regulation. In Polygonum cuspidatum, the most comprehensive anatomical studies have revealed a clear hierarchy of polydatin accumulation, with underground storage organs containing the highest concentrations [6].

Root tissues consistently demonstrate the highest polydatin content, with concentrations ranging from 10.69 to 40.3 milligrams per gram of dry weight [4] [5]. The rhizome, which serves as the primary storage organ, contains comparable concentrations to root tissues, reflecting its role in long-term polydatin accumulation [6]. This preferential accumulation in underground organs has been attributed to the protective function of polydatin against soil-borne pathogens and environmental stresses [3].

Stem tissues contain significantly lower polydatin concentrations, typically ranging from 0.08 to 0.11 milligrams per gram [6]. This represents a 100-fold decrease compared to root tissues, suggesting that polydatin transport from sites of synthesis to storage organs is highly regulated. The lower stem concentrations may reflect the transient nature of polydatin in conducting tissues rather than permanent storage.

Leaf tissues demonstrate intermediate polydatin concentrations, typically ranging from 0.13 to 0.41 milligrams per gram [6]. The presence of polydatin in photosynthetic tissues suggests potential roles in protection against oxidative stress and pathogen defense. Seasonal studies have indicated that leaf polydatin content varies significantly throughout the growing season, with peak concentrations occurring during periods of environmental stress [16].

Flower tissues in Fallopia japonica have been found to contain no detectable polydatin, suggesting that reproductive structures either lack the biosynthetic capacity for polydatin production or actively exclude this compound [7]. This absence in reproductive tissues contrasts with the substantial accumulation in vegetative organs, indicating tissue-specific regulation of polydatin biosynthesis.

In grape (Vitis vinifera), polydatin localization follows a different pattern, with the highest concentrations found in fruit skin tissues [10]. The skin serves as the primary protective barrier against environmental stresses, supporting the hypothesis that polydatin functions as a defense compound. Grape pulp contains minimal polydatin concentrations, while seeds contain intermediate levels that contribute to wine polydatin content during fermentation [10].

The cellular localization of polydatin within plant tissues remains incompletely understood, though available evidence suggests preferential accumulation in specific cell types. In root tissues, polydatin appears to be concentrated in cortical cells and specialized storage cells rather than being uniformly distributed throughout all cell types [3]. This selective accumulation pattern may reflect the compound's role in defense against root pathogens and environmental stresses.

Environmental Factors Affecting Natural Abundance

Environmental factors exert profound influences on polydatin accumulation in plant tissues, with seasonal variation representing one of the most significant determinants of natural abundance. Harvest timing has been identified as a critical factor, with autumn collection (particularly October) yielding 1.5 to 2-fold higher polydatin concentrations compared to spring harvests [5] [16]. This seasonal pattern reflects the plant's preparation for winter dormancy and the accumulation of protective compounds in storage organs.

Plant age represents another crucial environmental determinant, with optimal polydatin production occurring in plants aged 3-4 years [16]. Young plants (1-2 years old) typically contain 2-3 times lower polydatin concentrations, while older plants may show declining production due to reduced metabolic activity. This age-related pattern suggests that polydatin accumulation requires time for optimal biosynthetic pathway development and compound storage.

Geographical location influences polydatin content through complex interactions between climate, soil conditions, and local environmental stresses. Comparative studies between Chinese and Canadian Polygonum cuspidatum populations have revealed that Chinese samples generally contain 10-20% higher polydatin concentrations, though this difference may be attributed to multiple factors including genetic variation, environmental conditions, and cultivation practices [5].

Climatic conditions, particularly temperature and precipitation patterns, significantly affect polydatin accumulation. Plants subjected to moderate environmental stress typically demonstrate increased polydatin production, with stress-induced increases ranging from 2-5 fold above baseline levels [16]. However, extreme stress conditions may reduce overall plant metabolism and subsequently decrease polydatin production.

Soil conditions, including pH, nutrient availability, and microbial populations, influence polydatin biosynthesis through their effects on plant physiology and root-associated microorganisms. Well-drained soils with moderate fertility appear to support optimal polydatin production, while waterlogged or nutrient-poor soils may reduce accumulation [3].

Pathogen pressure represents a significant environmental factor that can dramatically increase polydatin production. Plants subjected to fungal or bacterial infections often demonstrate 2-5 fold increases in polydatin content, reflecting the compound's role as a phytoalexin defense mechanism [16]. This stress-induced production has been observed in both controlled laboratory conditions and natural field environments.

Light exposure and photoperiod affect polydatin accumulation through their influence on photosynthetic processes and circadian regulation of secondary metabolite biosynthesis. Plants grown under optimal light conditions typically maintain stable polydatin production, while those subjected to shade stress or excessive light exposure may show altered accumulation patterns [16].

Concentration Variations in Food Sources

The polydatin content in common food sources demonstrates remarkable variation depending on the source material, processing methods, and storage conditions. Wine represents the most significant dietary source of polydatin, with red wines containing 0.361 to 1.972 milligrams per liter and white wines containing 0.005 to 1.089 milligrams per liter [10] [13]. This variation reflects differences in grape variety, fermentation techniques, and maceration duration.

Grape juice serves as another important dietary source, with polydatin concentrations ranging from 4.4 to 7.0 milligrams per liter [17]. Fresh grapes contain variable polydatin levels, with red varieties containing 92 to 1604 micrograms per kilogram and white varieties containing 59 to 1759 micrograms per kilogram [10]. The wide concentration ranges reflect genetic diversity among grape cultivars and environmental growing conditions.

Peanut products contribute to dietary polydatin intake, though at relatively low concentrations. Whole peanuts contain 0.03 to 0.14 micrograms per gram, while peanut butter contains 0.08 to 0.547 milligrams per 100 grams [10] [13]. Despite these low concentrations, peanuts represent a significant dietary source due to widespread consumption patterns.

Chocolate and cocoa products provide additional dietary polydatin sources, with dark chocolate containing approximately 1 part per million and milk chocolate containing 0.4 parts per million [18]. Cocoa powder contains higher concentrations at 7.14 micrograms per gram, making it a more concentrated source than processed chocolate products [19].

Beer and hop products contribute to polydatin dietary intake through brewing processes. Beer contains 1.34 to 77.0 micrograms per liter, while hop pellets and cones contain 4-9 milligrams per kilogram [20] [21]. The variation in beer polydatin content reflects differences in hop varieties, brewing techniques, and fermentation conditions.

Processed foods generally contain lower polydatin concentrations than fresh sources due to degradation during processing and storage. Factors affecting polydatin stability in food products include temperature, pH, oxygen exposure, and light exposure [11]. Understanding these factors is crucial for optimizing polydatin retention in food products and maximizing dietary intake.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

390.13146766 g/mol

Monoisotopic Mass

390.13146766 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

130 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XM261C37CQ

Related CAS

27208-80-6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65914-17-2
27208-80-6

Wikipedia

Piceid
Diiodohydroxypropane

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023
1: Chen G, Liu G, Cao D, Jin M, Guo D, Yuan X. Polydatin protects against acute myocardial infarction-induced cardiac damage by activation of Nrf2/HO-1 signaling. J Nat Med. 2018 Sep 6. doi: 10.1007/s11418-018-1241-7. [Epub ahead of print] PubMed PMID: 30191382.
2: Zeng H, Wang Y, Gu Y, Wang J, Zhang H, Gao H, Jin Q, Zhao L. Polydatin attenuates reactive oxygen species-induced airway remodeling by promoting Nrf2-mediated antioxidant signaling in asthma mouse model. Life Sci. 2018 Aug 6. pii: S0024-3205(18)30460-0. doi: 10.1016/j.lfs.2018.08.013. [Epub ahead of print] PubMed PMID: 30092299.
3: Li Y, Hu X, Sang J, Zhang Y, Zhang H, Lu F, Liu F. An acid-stable β-glucosidase from Aspergillus aculeatus: Gene expression, biochemical characterization and molecular dynamics simulation. Int J Biol Macromol. 2018 Jul 29;119:462-469. doi: 10.1016/j.ijbiomac.2018.07.165. [Epub ahead of print] PubMed PMID: 30063929.
4: Du KZ, Chen Y, Li J, Tang G, Tian F, He J, Chang Y. Quantification of eight active ingredients in crude and processed radix polygoni multiflori applying miniaturized matrix solid-phase dispersion microextraction followed by UHPLC. J Sep Sci. 2018 Sep;41(17):3486-3495. doi: 10.1002/jssc.201800342. Epub 2018 Aug 2. PubMed PMID: 30028075.
5: Martano M, Stiuso P, Facchiano A, De Maria S, Vanacore D, Restucci B, Rubini C, Caraglia M, Ravagnan G, Lo Muzio L. Aryl hydrocarbon receptor, a tumor grade associated marker of oral cancer, is directly downregulated by polydatin: A pilot study. Oncol Rep. 2018 Sep;40(3):1435-1442. doi: 10.3892/or.2018.6555. Epub 2018 Jul 10. PubMed PMID: 30015848.
6: Zhao XJ, Yu HW, Yang YZ, Wu WY, Chen TY, Jia KK, Kang LL, Jiao RQ, Kong LD. Polydatin prevents fructose-induced liver inflammation and lipid deposition through increasing miR-200a to regulate Keap1/Nrf2 pathway. Redox Biol. 2018 Sep;18:124-137. doi: 10.1016/j.redox.2018.07.002. Epub 2018 Jul 5. PubMed PMID: 30014902; PubMed Central PMCID: PMC6068203.
7: Di Benedetto A, Posa F, De Maria S, Ravagnan G, Ballini A, Porro C, Trotta T, Grano M, Muzio LL, Mori G. Polydatin, Natural Precursor of Resveratrol, Promotes Osteogenic Differentiation of Mesenchymal Stem Cells. Int J Med Sci. 2018 Jun 13;15(9):944-952. doi: 10.7150/ijms.24111. eCollection 2018. PubMed PMID: 30008608; PubMed Central PMCID: PMC6036093.
8: Yan J, Wang Y, Wu H, Sun Z, Tan S, Wang W, Gong L, Xia X, Li S. Development of a Method for Simultaneous Determination of Two Stilbenes and Four Anthraquinones from Polygonum Cuspidatum by RP-HPLC. J AOAC Int. 2018 Jul 13. doi: 10.5740/jaoacint.18-0097. [Epub ahead of print] PubMed PMID: 30005720.
9: Hu WH, Wang HY, Kong XP, Xiong QP, Poon KK, Xu L, Duan R, Chan GK, Dong TT, Tsim KW. Polydatin suppresses VEGF-induced angiogenesis through binding with VEGF and inhibiting its receptor signaling. FASEB J. 2018 Jul 10:fj201800750R. doi: 10.1096/fj.201800750R. [Epub ahead of print] PubMed PMID: 29989844.
10: Kamel KM, Gad AM, Mansour SM, Safar MM, Fawzy HM. Novel Anti-arthritic Mechanisms of Polydatin in Complete Freund's Adjuvant-Induced Arthritis in Rats: Involvement of IL-6, STAT-3, IL-17, and NF-кB. Inflammation. 2018 Oct;41(5):1974-1986. doi: 10.1007/s10753-018-0841-4. PubMed PMID: 29982962.
11: Chen L, Lv D, Chen X, Liu M, Wang D, Liu Y, Hong Z, Zhu Z, Hu X, Cao Y, Yang J, Chai Y. Biosensor-Based Active Ingredients Recognition System for Screening STAT3 Ligands from Medical Herbs. Anal Chem. 2018 Aug 7;90(15):8936-8945. doi: 10.1021/acs.analchem.8b01103. Epub 2018 Jul 10. PubMed PMID: 29953204.
12: Evcimen M, Aslan R, Gulay MS. Protective effects of polydatin and grape seed extract in rats exposed to cadmium. Drug Chem Toxicol. 2018 Jun 21:1-9. doi: 10.1080/01480545.2018.1480629. [Epub ahead of print] PubMed PMID: 29927664.
13: Hao J, Huang K, Chen C, Liang Y, Wang Y, Zhang X, Huang H. Polydatin Improves Glucose and Lipid Metabolisms in Insulin-Resistant HepG2 Cells through the AMPK Pathway. Biol Pharm Bull. 2018;41(6):891-898. doi: 10.1248/bpb.b17-01027. PubMed PMID: 29863077.
14: Thuan NH, Trung NT, Cuong NX, Van Cuong D, Van Quyen D, Malla S. Escherichia coli modular coculture system for resveratrol glucosides production. World J Microbiol Biotechnol. 2018 May 23;34(6):75. doi: 10.1007/s11274-018-2458-z. PubMed PMID: 29796765.
15: Ma Y, Ruan Y, Wang Y, Wu S. [Polydatin inhibits cell proliferation and expressions of inflammatory cytokines in THP-1 cells induced by ox-LDL via up-regulating SIRT1]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2018 Mar;34(3):193-198. Chinese. PubMed PMID: 29773098.
16: Mele L, Paino F, Papaccio F, Regad T, Boocock D, Stiuso P, Lombardi A, Liccardo D, Aquino G, Barbieri A, Arra C, Coveney C, La Noce M, Papaccio G, Caraglia M, Tirino V, Desiderio V. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo. Cell Death Dis. 2018 May 1;9(5):572. doi: 10.1038/s41419-018-0635-5. PubMed PMID: 29760380; PubMed Central PMCID: PMC5951921.
17: Feng W, Yue C, Wusigale, Ni Y, Liang L. Preparation and characterization of emulsion-filled gel beads for the encapsulation and protection of resveratrol and α-tocopherol. Food Res Int. 2018 Jun;108:161-171. doi: 10.1016/j.foodres.2018.03.035. Epub 2018 Mar 13. PubMed PMID: 29735045.
18: Liu B, Li S, Sui X, Guo L, Liu X, Li H, Gao L, Cai S, Li Y, Wang T, Piao X. Root Extract of Polygonum cuspidatum Siebold & Zucc. Ameliorates DSS-Induced Ulcerative Colitis by Affecting NF-kappaB Signaling Pathway in a Mouse Model via Synergistic Effects of Polydatin, Resveratrol, and Emodin. Front Pharmacol. 2018 Apr 11;9:347. doi: 10.3389/fphar.2018.00347. eCollection 2018. PubMed PMID: 29695964; PubMed Central PMCID: PMC5904535.
19: Yu L, Li Z, Dong X, Xue X, Liu Y, Xu S, Zhang J, Han J, Yang Y, Wang H. Polydatin Protects Diabetic Heart against Ischemia-Reperfusion Injury via Notch1/Hes1-Mediated Activation of Pten/Akt Signaling. Oxid Med Cell Longev. 2018 Feb 13;2018:2750695. doi: 10.1155/2018/2750695. eCollection 2018. PubMed PMID: 29636838; PubMed Central PMCID: PMC5831600.
20: Fan B, Dong W, Chen T, Chu J, He B. Switching glycosyltransferase UGT(BL)1 regioselectivity toward polydatin synthesis using a semi-rational design. Org Biomol Chem. 2018 Apr 4;16(14):2464-2469. doi: 10.1039/C8OB00376A. PubMed PMID: 29561022.

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